
4-Chloro-3-(trifluoromethyl)benzaldehyde
Overview
Description
4-Chloro-3-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative with the molecular formula ClC6H3(CF3)CHO. It is known for its unique chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals . The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to the benzaldehyde ring, which imparts distinct reactivity and stability.
Preparation Methods
The synthesis of 4-Chloro-3-(trifluoromethyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 3-(trifluoromethyl)benzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . Another approach includes the Friedel-Crafts acylation of 4-chloro-3-(trifluoromethyl)benzene with formyl chloride (COCl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (CH2Cl2) or ethanol (EtOH), and controlled temperatures. Major products formed from these reactions include 4-chloro-3-(trifluoromethyl)benzoic acid, 4-chloro-3-(trifluoromethyl)benzyl alcohol, and various substituted derivatives .
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzaldehyde is primarily related to its reactivity as an aldehyde and the presence of electron-withdrawing groups (chloro and trifluoromethyl). These groups influence the compound’s reactivity and interactions with other molecules. For instance, the trifluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially leading to enzyme inhibition or modulation of biochemical pathways .
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)benzaldehyde can be compared with other similar compounds, such as:
3-(Trifluoromethyl)benzaldehyde: Lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-3-(trifluoromethyl)aniline: Contains an amino group instead of an aldehyde group, leading to distinct chemical properties and uses.
4-(Trifluoromethyl)benzaldehyde:
The uniqueness of this compound lies in the combined presence of both chloro and trifluoromethyl groups, which impart specific reactivity and stability, making it valuable in various chemical and industrial processes .
Biological Activity
4-Chloro-3-(trifluoromethyl)benzaldehyde is an organic compound with significant potential in medicinal chemistry and various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H4ClF3O
- Molecular Weight : Approximately 292.66 g/mol
- Structural Features : The compound features both a chloro group and a trifluoromethyl group, which enhance its reactivity and stability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It acts as a building block for synthesizing enzyme inhibitors, which can modulate metabolic pathways.
- Receptor Interaction : The trifluoromethyl group increases lipophilicity, facilitating membrane permeability and interaction with intracellular receptors.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Derivatives of this compound have shown efficacy against various bacterial strains.
- Antifungal Activity : Studies suggest potential antifungal properties, making it a candidate for treating fungal infections.
- Anticancer Potential : Recent investigations highlight its role in developing anticancer agents, with promising results in inhibiting tumor cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Antifungal | Inhibitory effects on Candida species | |
Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Anticancer Activity
A study published in ResearchGate focused on the synthesis and evaluation of diaryl urea derivatives containing this compound. The derivatives were tested for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the benzaldehyde structure could enhance therapeutic efficacy .
Toxicological Profile
While exploring its biological activity, it is also essential to consider the toxicological aspects:
- Acute Toxicity : Studies indicate that high doses can lead to adverse effects on the reproductive system following inhalation exposure .
- Chronic Exposure : Repeated oral exposure studies in rats showed minimal systemic health effects at lower doses, with some liver and kidney effects observed at higher doses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Chloro-3-(trifluoromethyl)benzaldehyde in laboratory settings?
Methodological Answer: The synthesis of this compound typically involves formylation or oxidation strategies. A plausible route is the formylation of a substituted toluene derivative using reagents like hexamethylenetetramine (HMTA) under acidic conditions (e.g., trifluoroacetic acid). Alternatively, directed ortho-metalation (DoM) of 3-(trifluoromethyl)chlorobenzene followed by reaction with DMF can introduce the aldehyde group. Careful control of reaction conditions (temperature, stoichiometry) is critical to avoid over-oxidation or undesired side products. Purity optimization often involves recrystallization or column chromatography .
Q. How can researchers effectively characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy : H and C NMR confirm the aldehyde proton (~10 ppm) and aromatic signals. The trifluoromethyl group (F NMR) appears as a quartet near -60 ppm.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 208.564 (CHClFO) .
- Infrared Spectroscopy : A strong absorption band ~1700 cm confirms the aldehyde carbonyl group.
Cross-referencing with databases like NIST ensures consistency in spectral assignments .
Q. What are the recommended storage conditions to maintain the stability of this compound over extended periods?
Methodological Answer: The compound is sensitive to air and moisture due to its aldehyde functionality. Storage under inert gas (argon or nitrogen) in amber glass vials at 2–8°C is advised. Desiccants like molecular sieves should be used to prevent hydrolysis. Periodic purity checks via TLC or HPLC are recommended to detect degradation, such as oxidation to the corresponding carboxylic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across different studies?
Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To address this:
- Perform differential scanning calorimetry (DSC) to confirm melting behavior.
- Use single-crystal X-ray diffraction to resolve structural ambiguities, as demonstrated for related benzaldehyde derivatives in crystallographic studies .
- Compare batch-specific F NMR shifts to identify solvent or humidity effects .
Q. What strategies are employed to optimize the regioselective introduction of chloro and trifluoromethyl groups during synthesis?
Methodological Answer: Regioselectivity is controlled via:
- Directed metalation groups (DMGs) : A chlorine atom at the para position directs electrophilic substitution to the meta position for trifluoromethylation.
- Transition-metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized boronic esters.
- Radical trifluoromethylation : Using Umemoto’s reagent under photoredox conditions to minimize by-products.
Reaction progress should be monitored via GC-MS to optimize yields .
Q. How does the electron-withdrawing nature of the trifluoromethyl group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer: The trifluoromethyl group deactivates the aromatic ring, reducing NAS reactivity at the meta position. However, the aldehyde’s ortho-directing effect can facilitate substitutions at the para position relative to the chlorine atom. Kinetic studies using Hammett plots or computational modeling (DFT) are recommended to predict reaction pathways. For example, the electron-deficient ring may favor SNAr mechanisms under strongly basic conditions .
Q. What analytical approaches are critical for identifying and quantifying degradation products of this compound under varying pH conditions?
Methodological Answer:
- LC-MS/MS : Detects hydrolyzed products (e.g., 4-chloro-3-(trifluoromethyl)benzoic acid) and dimerization by-products.
- Accelerated stability testing : Expose the compound to buffers at pH 3–10 and monitor degradation kinetics via UV-Vis spectroscopy.
- Quantum mechanical calculations : Predict degradation pathways using software like Gaussian to model protonation states and bond dissociation energies .
Q. In multi-step syntheses, how can researchers mitigate unwanted side reactions when using this compound as a precursor for pharmaceutical intermediates?
Methodological Answer:
- Protection of the aldehyde group : Use acetal or imine protection during harsh reactions (e.g., Grignard additions).
- Flow chemistry : Minimize residence time in reactive environments to prevent oxidation.
- By-product analysis : Employ DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) that influence selectivity. For example, derivatives like ethyl carbamates (e.g., T64863) have been synthesized with >95% purity using controlled coupling conditions .
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHMMULLFBKTOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187895 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34328-46-6 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34328-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034328466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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